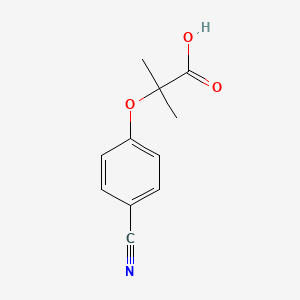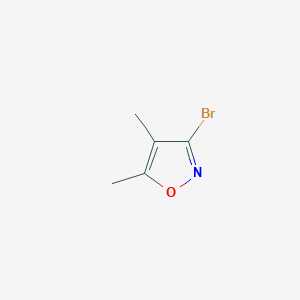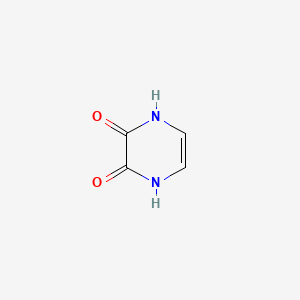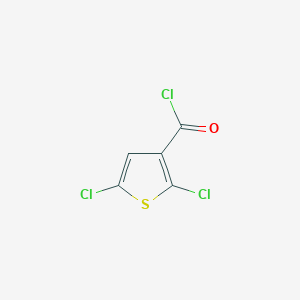
2-(4-Cyanophenoxy)-2-methylpropanoic acid
Descripción general
Descripción
2-(4-Cyanophenoxy)-2-methylpropanoic acid (CMPA) is a synthetic organic compound belonging to the class of aromatic carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 214.2 g/mol and a melting point of 97-98°C. CMPA is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. It is also used in the synthesis of various polymers and in the production of agricultural chemicals. CMPA has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other pro-inflammatory compounds.
Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis of Herbicides
2-(4-Cyanophenoxy)-2-methylpropanoic acid: is used in the synthesis of cyhalofop-butyl (CyB) , an aryloxyphenoxypropionate herbicide . CyB is effective against a variety of grass weeds, particularly Echinochloa species, which are common in rice fields.
Sensing Applications
Boronic acids, which include derivatives of 2-(4-Cyanophenoxy)-2-methylpropanoic acid , have been utilized in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions . These interactions are crucial for the development of sensors that can detect various biological and chemical substances in homogeneous assays or heterogeneous detection systems.
Biological Labelling and Protein Manipulation
The boronic acid moiety of 2-(4-Cyanophenoxy)-2-methylpropanoic acid derivatives can be used for biological labelling and protein manipulation . This is due to the ability of boronic acids to form reversible covalent bonds with sugars and other diols, which is useful in the study of glycoproteins and other biomolecules.
Development of Therapeutics
Boronic acid derivatives are being explored for their potential in the development of therapeutics . Their unique chemical properties allow them to interact with various biological molecules, which can be harnessed to create drugs with specific targeting capabilities.
Separation Technologies
The interaction of boronic acids with diols is also exploited in separation technologies . This includes the use of boronic acid-functionalized materials for the selective binding and separation of glycosylated molecules, which has applications in both analytical chemistry and biotechnology.
Controlled Release Systems
Boronic acid derivatives, including those related to 2-(4-Cyanophenoxy)-2-methylpropanoic acid , have been used to construct polymers for the controlled release of insulin . The polymers respond to changes in glucose levels, making them promising materials for diabetes management.
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Cyanophenoxy)-2-methylpropanoic acid is the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .
Mode of Action
2-(4-Cyanophenoxy)-2-methylpropanoic acid interacts with its target, the PDE4 enzyme, by inhibiting its activity . This inhibition leads to elevated levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various biological responses .
Biochemical Pathways
The inhibition of PDE4 by 2-(4-Cyanophenoxy)-2-methylpropanoic acid affects the cAMP-dependent pathway . Elevated levels of cAMP can inhibit the release of inflammatory cytokines, thereby reducing inflammation .
Pharmacokinetics
The pharmacokinetics of 2-(4-Cyanophenoxy)-2-methylpropanoic acid involve its metabolism into various metabolites . The major metabolite, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol, is formed via hydrolysis . This metabolite is further metabolized into downstream metabolites, among which 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid, formed via oxidation, is also a major metabolite .
Result of Action
The result of the action of 2-(4-Cyanophenoxy)-2-methylpropanoic acid is the reduction of local inflammation in the skin . By inhibiting the PDE4 enzyme and increasing cAMP levels, it reduces the production of inflammatory cytokines, thereby improving disease severity and reducing the signs and symptoms in patients .
Propiedades
IUPAC Name |
2-(4-cyanophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-11(2,10(13)14)15-9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGYSMXMZDBILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384221 | |
| Record name | 2-(4-cyanophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenoxy)-2-methylpropanoic acid | |
CAS RN |
79925-16-9 | |
| Record name | 2-(4-cyanophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-cyanophenoxy)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















